N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with an appropriate nucleophile.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting a sulfonyl chloride with an amine group, resulting in the formation of the sulfonamide bond.
Final Assembly: The final compound is assembled by coupling the azepane ring, benzyl group, and sulfonamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modifying Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-4-bromobenzenesulfonamide
- N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27ClN2O4S |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-20-12-11-19(23)15-21(20)30(27,28)25(16-18-9-5-4-6-10-18)17-22(26)24-13-7-2-3-8-14-24/h4-6,9-12,15H,2-3,7-8,13-14,16-17H2,1H3 |
InChI Key |
KJULWXSUPPBRHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Origin of Product |
United States |
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